N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 2-position of the pyrimidine ring and a benzamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)benzamide typically involves the reaction of 2-methoxypyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form a benzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)benzamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-5-yl)benzamide
- N-(2-fluoropyrimidin-5-yl)benzamide
- N-(2-methylpyrimidin-5-yl)benzamide
Uniqueness
N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-13-7-10(8-14-12)15-11(16)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGKEHYTZKUUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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